5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid
Description
Properties
IUPAC Name |
5-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-13-4-6-19-17(9-13)25-23(29)16-12-15(5-7-18(16)30-19)24-21(26)10-14(11-22(27)28)20-3-2-8-31-20/h2-9,12,14H,10-11H2,1H3,(H,24,26)(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZPMSQTRVGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC(CC(=O)O)C4=CC=CS4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid (CAS Number: 1448063-51-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C23H20N2O5S
- Molecular Weight : 436.5 g/mol
Structural Features
The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its ability to interact with various biological targets. The presence of a thiophene ring and an amino group further contributes to its potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are critical in cell signaling pathways. These include:
- AMP-activated protein kinase (AMPK)
- Phosphatidylinositol 3-kinase (PI3K)
- Cyclin-dependent kinases (CDKs)
-
Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human colorectal carcinoma (HCT116)
- Lung cancer (A549)
- Human leukemia (HL60)
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Experimental Findings
Several studies have explored the biological effects of compounds related to or structurally similar to 5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid.
Table 1: Summary of Biological Activities in Experimental Models
| Compound | Activity | Model | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | HCT116 cells | |
| Compound B | Anti-inflammatory | Mouse model | |
| Compound C | Kinase inhibition | Various cancer cell lines |
In Vitro Studies
In vitro studies have revealed that related compounds exhibit significant inhibition of cell proliferation in several cancer cell lines. For example, one study reported an IC50 value of against HCT116 cells when treated with a structurally similar oxime derivative .
In Vivo Studies
Preliminary in vivo studies using animal models have demonstrated that compounds with similar structures can effectively reduce tumor size and improve survival rates in mice bearing xenografts of human cancers. For instance, administration of these compounds at doses ranging from to resulted in marked reductions in tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s dibenzo[b,f][1,4]oxazepine core differs from analogs in the evidence, which predominantly feature dibenzo[b,f][1,4]thiazepine (sulfur instead of oxygen in the 1,4-heterocycle). Key implications include:
- Stability : Thiazepine derivatives often undergo oxidation to sulfoxide (5-oxide) or sulfone (5,5-dioxide) forms, as seen in compounds like 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide . The oxazepine core may exhibit greater oxidative stability.
Table 1: Core Heterocycle Comparison
Substituent Analysis
Carboxylic Acid vs. Carboxamide Derivatives
The target’s pentanoic acid chain contrasts with carboxamide derivatives in the evidence (e.g., N-(4-Methoxyphenyl)-10-methyl-thiazepine-8-carboxamide 5-oxide ). Carboxylic acid groups enhance hydrophilicity and may influence pharmacokinetics (e.g., solubility, plasma protein binding).
Thiophene vs. Aryl Substituents
The thiophen-2-yl group in the target compound differs from substituted benzyl or aryl groups in analogs (e.g., N-Benzyl-10-methyl-thiazepine-8-carboxamide 5-oxide ). Thiophene’s electron-rich π-system could enhance interactions with aromatic residues in enzyme active sites.
Table 2: Substituent Comparison
Research Findings and Implications
Structural Similarity Metrics
assigns a similarity score of 0.80 to 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid, highlighting the impact of the heterocycle and carboxylic acid group. The target’s oxazepine core and thiophene substituent likely reduce similarity to thiazepine-based compounds but may improve selectivity for specific targets.
Three-Dimensional Shape and Feature Similarity
Per , the target’s thiophene and pentanoic acid chain could enhance feature similarity (CT ≥ 0.5) with compounds sharing aromatic and polar groups, despite differences in core shape (ST ≥ 0.8).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
